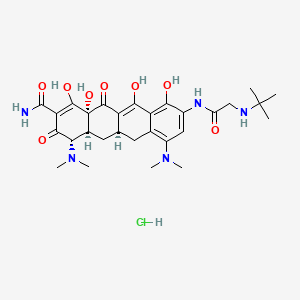

Tigecycline hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8.ClH/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H/t12-,14-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFADVHACRVXAT-KXLOKULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197654-04-9 | |

| Record name | Tigecycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197654049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGECYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4TZ17Y3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tigecycline Hydrochloride on the 30S Ribosomal Subunit

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

Tigecycline hydrochloride, a glycylcycline antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] This inhibition is achieved through its binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[1][4][5] Specifically, tigecycline binds to the A-site (aminoacyl-tRNA site) within the 30S subunit.[4] By occupying this site, it sterically hinders the binding of aminoacyl-tRNA molecules, thereby preventing the incorporation of amino acids into the growing polypeptide chain and halting protein synthesis.[1][4][5][6]

The binding site for tigecycline is located in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S rRNA.[7][8] X-ray crystallography studies have revealed that tigecycline's interaction with the ribosome is more extensive than that of its predecessors, such as tetracycline and minocycline.[6][7] A key feature of tigecycline is its bulky t-butyl-glycylamido side chain at the D-9 position.[4] This side chain extends into the A-site and makes significant interactions with the nucleotide C1054 of the 16S rRNA.[6][7][9] These interactions restrict the mobility of C1054, contributing to the enhanced antimicrobial activity of tigecycline and its ability to overcome common tetracycline resistance mechanisms, such as ribosomal protection proteins.[6][7]

Biophysical analyses have demonstrated that tigecycline binds to the ribosome with a significantly higher affinity than tetracycline and minocycline.[10] This stronger binding is attributed to the additional interactions mediated by the glycylamido moiety.[10]

Data Presentation: Binding Affinities

The following table summarizes the dissociation constants (KD) for tigecycline and related tetracyclines binding to the E. coli 30S and 70S ribosomes.

| Antibiotic | Ribosomal Component | Dissociation Constant (KD) |

| Tigecycline | 30S Ribosome | ~10-8 M |

| 70S Ribosome | ~10-8 M | |

| Minocycline | 30S Ribosome | ~10-7 M |

| 70S Ribosome | Not specified | |

| Tetracycline | 30S Ribosome | >10-6 M |

| 70S Ribosome | >10-6 M | |

| Data sourced from biophysical analyses.[10] |

Detailed Methodologies: Investigating Tigecycline-Ribosome Interactions

X-Ray Crystallography of the 70S-Tigecycline Complex

This protocol outlines the key steps for determining the crystal structure of tigecycline bound to the bacterial ribosome.

-

Ribosome Preparation: 70S ribosomes are purified from a suitable bacterial strain, such as Thermus thermophilus.

-

Complex Formation: A 70S initiation complex is formed by incubating the ribosomes with a specific mRNA, an initiator tRNA (like fMet-tRNAfMet), and tigecycline.

-

Crystallization: The 70S-tigecycline complex is crystallized using vapor diffusion techniques. This involves mixing the complex with a crystallization solution and equilibrating it against a reservoir solution.

-

Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure of the 70S ribosome is used as a starting model, and the tigecycline molecule is fitted into the observed electron density. The final structure is then refined to obtain a high-resolution model of the complex.[9]

Biochemical Binding Assays

These assays are used to quantify the binding affinity of tigecycline to the ribosome.

-

Ribosome Preparation: 30S and 70S ribosomal subunits are purified from bacteria like E. coli.

-

Radiolabeling (optional but common for tetracyclines): The antibiotic can be radiolabeled to facilitate detection.

-

Equilibrium Dialysis or Filter Binding:

-

Equilibrium Dialysis: A dialysis membrane separates a solution containing the ribosome from a solution with the antibiotic. At equilibrium, the concentration of free antibiotic is the same on both sides, and the amount of bound antibiotic can be calculated.

-

Filter Binding: A solution containing ribosomes and the antibiotic is passed through a nitrocellulose filter. The ribosomes and any bound antibiotic are retained on the filter, while the free antibiotic passes through. The amount of bound antibiotic is then quantified.

-

-

Data Analysis: The binding data is analyzed to determine the dissociation constant (KD), which is a measure of the binding affinity.[10]

Visualizations

Caption: Mechanism of Tigecycline Action on the 30S Ribosomal Subunit.

Caption: Experimental Workflow for X-Ray Crystallography.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. Tigecycline: first of a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tigecycline - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Structural characterization of an alternative mode of tigecycline binding to the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of Tigecycline as a glycylcycline antibiotic

A Technical Guide to the Discovery and Development of Tigecycline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline (Tygacil®) represents a significant advancement in the fight against antimicrobial resistance. As the first clinically approved member of the glycylcycline class of antibiotics, it was specifically engineered to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux. This document provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, spectrum of activity, clinical development, and emerging resistance mechanisms related to tigecycline. Detailed experimental protocols, quantitative data summaries, and process visualizations are included to offer a thorough resource for the scientific community.

Discovery and Rationale for Development

The development of tigecycline was a direct response to the growing global health crisis of antibiotic resistance that emerged in the late 1980s. Widespread resistance to the tetracycline class of antibiotics, first discovered in the 1940s, had significantly limited their clinical utility. Scientists at American Cyanamid (later Wyeth) revisited the tetracycline scaffold with the goal of creating a new derivative that could evade established resistance mechanisms.

The key scientific breakthrough came from the medicinal chemistry team led by Phaik-Eng Sum, who developed a novel method to modify the tetracycline structure at the 9-position of the "D" ring. This led to the synthesis of a new generation of tetracyclines known as the glycylcyclines in 1993. The addition of a large N,N-dimethylglycylamido moiety at this position proved crucial. This substitution created a molecule that was a poor substrate for the efflux pumps that actively remove older tetracyclines from the bacterial cell and also created a steric hindrance that prevented ribosomal protection proteins from dislodging the drug from its target. The lead compound, initially designated GAR-936 and later named tigecycline, was selected for further development due to its potent, broad-spectrum activity against both tetracycline-susceptible and resistant organisms.

Chemical Synthesis of Tigecycline

Tigecycline is a semi-synthetic derivative of minocycline. The manufacturing process is a multi-step synthesis that involves the functionalization of the 9-position of the minocycline core.

Experimental Protocol: Synthesis from Minocycline

The synthesis of tigecycline from minocycline hydrochloride generally follows a three-step chemical transformation process: nitration, reduction, and acylation.

Step 1: Nitration of Minocycline

-

Reaction Setup: Minocycline hydrochloride is dissolved in concentrated sulfuric acid at a reduced temperature (typically below 5°C) in a suitable reactor.

-

Nitrating Agent Addition: A nitrating agent, such as concentrated nitric acid or potassium nitrate, is added portion-wise to the solution while maintaining the low temperature to control the exothermic reaction.[1][2]

-

Reaction & Isolation: The reaction is stirred until completion, monitored by a technique like HPLC. The product, 9-nitrominocycline sulfate salt, is then isolated, often by precipitation upon addition to a non-solvent.[1]

Step 2: Reduction of 9-Nitrominocycline

-

Catalyst & Solvent: The isolated 9-nitrominocycline intermediate is dissolved in a solvent system, such as a mixture of methanol/water or 2-methoxyethanol/sulfuric acid.[1]

-

Hydrogenation: A palladium-on-carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation under pressure (e.g., 40 psi H₂) until the nitro group is fully reduced to an amine.[1]

-

Isolation: Upon completion, the catalyst is filtered off. The resulting product, 9-aminominocycline, is typically isolated as a sulfate or hydrochloride salt.[1]

Step 3: Acylation of 9-Aminominocycline

-

Reaction Setup: 9-aminominocycline hydrochloride is suspended in a mixture of an appropriate solvent (e.g., acetonitrile) and a base scavenger like N,N-dimethylpropyleneurea (DMPU) with anhydrous sodium carbonate.[1]

-

Acylating Agent Addition: N-tert-butylglycyl chloride hydrochloride, the acylating agent, is added to the mixture. The reaction proceeds via nucleophilic substitution to form the final tigecycline molecule.[1]

-

Purification: The final product is purified through a series of extractions and crystallizations to yield tigecycline with high purity.

Visualization: Synthesis Workflow

Caption: Chemical synthesis pathway from minocycline to tigecycline.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis at the ribosomal level. Its unique chemical structure allows it to bind with high affinity to the bacterial 30S ribosome and overcome common resistance mechanisms.

Ribosomal Binding

Like other tetracyclines, tigecycline binds to the 30S ribosomal subunit. Specifically, it blocks the A-site (aminoacyl site), which prevents the binding of aminoacyl-tRNA molecules. This action effectively halts the elongation of peptide chains, thereby inhibiting protein synthesis and bacterial growth. Studies have shown that tigecycline's binding affinity for the ribosome is approximately 5-fold greater than that of minocycline and over 100-fold greater than that of tetracycline.

Evasion of Resistance Mechanisms

Tigecycline was specifically designed to be unaffected by the two major mechanisms of tetracycline resistance:

-

Efflux Pumps: The bulky N,N-dimethylglycylamido side chain at the 9-position makes tigecycline a poor substrate for the Tet(A-E) efflux pumps that actively transport older tetracyclines out of the bacterial cell.

-

Ribosomal Protection: The same side chain creates a steric hindrance that prevents ribosomal protection proteins (e.g., Tet(M)) from binding to the ribosome and dislodging the antibiotic.

Visualization: Mechanism of Action and Resistance Evasion

Caption: Tigecycline's high-affinity binding and evasion of resistance.

In Vitro Spectrum of Activity

Tigecycline exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria. This includes activity against many multidrug-resistant (MDR) pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of tigecycline is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Medium Preparation: Cation-adjusted Mueller-Hinton broth is prepared fresh on the day of use (must be no more than 12 hours old).[3]

-

Antibiotic Dilution: A series of twofold dilutions of tigecycline are prepared in the broth and dispensed into microtiter plate wells.

-

Inoculum Preparation: Bacterial isolates are grown on agar plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Data Presentation: In Vitro Activity Against Key Pathogens

The following table summarizes the minimum inhibitory concentrations required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates from surveillance studies.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (Methicillin-susceptible) | 0.12 | 0.25 |

| Staphylococcus aureus (Methicillin-resistant) | 0.12 | 0.25 |

| Enterococcus faecalis (Vancomycin-susceptible) | 0.12 | 0.25 |

| Enterococcus faecium (Vancomycin-resistant) | 0.12 | 0.12 |

| Streptococcus pneumoniae (Penicillin-resistant) | 0.015 | 0.03 |

| Gram-Negative Aerobes | ||

| Acinetobacter baumannii | 0.5 | 1.0 |

| Citrobacter freundii | 0.5 | 1.0 |

| Enterobacter cloacae | 0.25 | 1.0 |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 1.0 |

| Anaerobes | ||

| Bacteroides fragilis | ≤2.0 | ≤2.0 |

| Clostridium perfringens | ≤2.0 | ≤2.0 |

(Data compiled from multiple in vitro surveillance studies. Note: Tigecycline has no clinically relevant activity against Pseudomonas or Proteus species)[4][5][6][7]

Pharmacokinetics and Safety Profile

Pharmacokinetic Parameters

Tigecycline is administered intravenously and exhibits a large volume of distribution, indicating extensive tissue penetration. It is primarily eliminated via biliary excretion.

| Parameter | Mean Value (Healthy Adults) |

| Systemic Clearance (CL) | 0.2 - 0.3 L/h/kg |

| Volume of Distribution at Steady State (Vₛₛ) | 7 - 10 L/kg |

| Elimination Half-life (t₁/₂) | 37 - 67 hours |

| Plasma Protein Binding | 71% - 89% (concentration-dependent) |

| Primary Route of Elimination | Biliary / Fecal (59%) |

| Renal Excretion (unchanged drug) | 22% |

(Data from single and multiple-dose studies in healthy subjects)[8][9][10]

Safety and Adverse Events from Clinical Trials

The safety of tigecycline was evaluated in large-scale Phase 3 clinical trials. The most common adverse events were gastrointestinal in nature.

| Adverse Event | Tigecycline (%) | Comparator (Imipenem/Cilastatin) (%) |

| Nausea | 24.4 | 19.0 |

| Vomiting | 19.2 | 14.3 |

| Diarrhea | 13.8 | 13.2 |

(Data from pooled analysis of two Phase 3 trials for complicated intra-abdominal infections)[11][12]

Clinical Development and Efficacy

Tigecycline underwent four pivotal Phase 3, randomized, double-blind, multicenter trials to establish its efficacy and safety for complicated skin and skin structure infections (cSSSI) and complicated intra-abdominal infections (cIAI).[4][13]

Data Presentation: Phase 3 Clinical Trial Efficacy

The primary endpoint in these trials was the clinical cure rate at the test-of-cure visit in the microbiologically evaluable (ME) and microbiological modified intent-to-treat (m-mITT) populations.

Table: Clinical Cure Rates in Pivotal Phase 3 Trials

| Infection Type | Population | Tigecycline Cure Rate (%) | Comparator | Comparator Cure Rate (%) |

| Complicated Skin & Skin Structure Infection (cSSSI) | ME | 89.7 | Vancomycin/Aztreonam | 94.4 |

| Complicated Intra-Abdominal Infection (cIAI) | ME | 86.1 | Imipenem/Cilastatin | 86.2 |

| Complicated Intra-Abdominal Infection (cIAI) | m-mITT | 80.2 | Imipenem/Cilastatin | 81.5 |

(Tigecycline demonstrated non-inferiority to comparator regimens in these trials)[11]

Mechanisms of Resistance to Tigecycline

Despite its design, resistance to tigecycline has emerged, particularly in Gram-negative bacteria. Unlike older tetracyclines, resistance is not typically mediated by the acquisition of mobile resistance genes like tet(M) or tet(A). Instead, it primarily arises from the overexpression of intrinsic, chromosomally encoded multidrug resistance (MDR) efflux pumps.

-

Upregulation of RND Efflux Pumps: In Acinetobacter baumannii, overexpression of the Resistance-Nodulation-Division (RND) family efflux pump AdeABC is a primary mechanism of resistance. In Klebsiella pneumoniae and other Enterobacterales, upregulation of the AcrAB-TolC pump is a common cause.

-

Enzymatic Modification: More recently, transferable resistance has been identified, mediated by tet(X) genes which encode a monooxygenase that enzymatically degrades tigecycline.

Visualization: Tigecycline Resistance Pathway

Caption: Efflux pump-mediated resistance to tigecycline.

Conclusion

The development of tigecycline was a landmark achievement in antibiotic research, providing a critical therapeutic option for infections caused by multidrug-resistant pathogens. Its rational design, based on a deep understanding of tetracycline resistance mechanisms, resulted in a potent, broad-spectrum agent. While the emergence of resistance through efflux pump overexpression underscores the ongoing challenge of antimicrobial resistance, tigecycline remains an important tool in the clinical armamentarium. The journey from its initial synthesis in 1993 to its clinical use today serves as a valuable case study in modern drug development.

References

- 1. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Tigecycline in the treatment of complicated intra-abdominal and complicated skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Tigecycline against Multiple-Drug-Resistant, Including Pan-Resistant, Gram-Negative and Gram-Positive Clinical Isolates from Greek Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-lactancia.org [e-lactancia.org]

- 10. dovepress.com [dovepress.com]

- 11. The efficacy and safety of tigecycline for the treatment of complicated intra-abdominal infections: analysis of pooled clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FDA approves Tygacil in complicated skin and intra-abdominal infections - Xagena [xagena.it]

A Comprehensive Technical Guide to the Synthesis of Tigecycline Hydrochloride from Minocycline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic process for converting minocycline into the broad-spectrum antibiotic, tigecycline hydrochloride. The synthesis is a multi-step process that involves the chemical modification of the minocycline backbone to introduce a glycylamido side chain, which is crucial for tigecycline's enhanced antibacterial activity. This guide details the core chemical transformations, presents quantitative data in tabular format for easy comparison, outlines experimental protocols, and includes process diagrams for enhanced clarity.

Core Synthesis Pathway

The transformation of minocycline to tigecycline is primarily achieved through a three-step chemical sequence. The process begins with the nitration of the minocycline molecule at the 9-position, followed by the reduction of the newly introduced nitro group to an amine. The final step involves the acylation of this amine with an N-tert-butylglycyl moiety to yield tigecycline.

Step 1: Nitration of Minocycline Hydrochloride

The initial step in the synthesis is the regioselective nitration of minocycline at the C9 position. This electrophilic aromatic substitution is typically carried out in a strong acid medium at low temperatures to control the reaction and prevent degradation of the tetracycline core.

Experimental Protocol

Minocycline hydrochloride is dissolved in concentrated sulfuric acid under an inert atmosphere, such as nitrogen, and the solution is cooled to a temperature range of -10°C to 5°C.[1][2][3][4] A nitrating agent, such as concentrated nitric acid or potassium nitrate, is then added dropwise while maintaining the low temperature.[1][2][3][5] The reaction mixture is stirred for a period of 1 to 5 hours.[1][6] Upon completion, the reaction is quenched by adding the mixture to a non-solvent or a mixture of non-solvents like isopropanol/n-heptane to precipitate the product, 9-nitrominocycline, typically as a sulfate salt.[6] The solid is then filtered, washed, and dried.

Quantitative Data for Nitration

| Parameter | Value | Source(s) |

| Starting Material | Minocycline Hydrochloride | [1][2][3][6] |

| Nitrating Agent | Nitric Acid or Potassium Nitrate | [1][2][3][5] |

| Solvent | Concentrated Sulfuric Acid | [1][2][3][5] |

| Temperature | -10°C to 7°C | [1][2][3] |

| Reaction Time | 1 - 5 hours | [1][6] |

| Typical Yield | 89.5% - 93% | [5][6] |

Step 2: Reduction of 9-Nitrominocycline

The second step involves the reduction of the 9-nitro group to a 9-amino group, yielding the key intermediate 9-aminominocycline. This transformation is most commonly achieved through catalytic hydrogenation.

Experimental Protocol

The 9-nitrominocycline intermediate is dissolved in a suitable solvent system, such as a mixture of methanol and water or 2-methoxyethanol with aqueous sulfuric acid.[2][5] A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.[2][5][7] The mixture is then subjected to hydrogen gas at a pressure ranging from atmospheric to 40 psi.[5][7] The reaction is monitored until the reduction is complete. Afterward, the catalyst is removed by filtration, and the resulting solution containing 9-aminominocycline can either be used directly in the next step or the intermediate can be isolated as a salt (e.g., sulfate or hydrochloride).[1][2]

Quantitative Data for Reduction

| Parameter | Value | Source(s) |

| Starting Material | 9-Nitrominocycline (sulfate salt) | [2] |

| Reducing Agent | H₂ gas with Pd/C catalyst | [2][5][7] |

| Solvent | Methanol/Water or 2-Methoxyethanol/H₂SO₄(aq) | [2][5] |

| Hydrogen Pressure | 3 Kg/cm² (~42.6 psi) to 40 psi | [5][7] |

| Reaction Time | 4 - 11 hours | [6][7] |

| Product | 9-Aminominocycline (sulfate or hydrochloride salt) | [1][2] |

Step 3: Acylation of 9-Aminominocycline

The final step is the formation of an amide bond between the 9-amino group of 9-aminominocycline and a glycine derivative to form tigecycline. There are two primary approaches for this acylation.

Method A: Direct Acylation with N-tert-butylglycyl Chloride

This is a direct, one-step acylation method.

9-Aminominocycline hydrochloride is dissolved in a suitable solvent, which can be water or a mixture of organic solvents like acetonitrile and N,N-dimethylpropyleneurea (DMPU).[5][8] The solution is cooled, and N-tert-butylglycyl chloride hydrochloride is added portion-wise.[1][8] The pH of the reaction is maintained below 3 or adjusted to a neutral or slightly basic range (pH 7.2-8.3) with a base like ammonia water or sodium carbonate to facilitate the reaction and subsequent extraction.[1][5][8] The reaction is stirred for several hours at a low temperature (e.g., 5°C).[8] After the reaction is complete, tigecycline is isolated through extraction with an organic solvent such as dichloromethane, followed by washing, drying, and evaporation of the solvent.[5][8]

Method B: Two-Step Acylation via Chloroacetyl Intermediate

This alternative route involves an initial acylation with chloroacetyl chloride, followed by a nucleophilic substitution with tert-butylamine.[1][9]

-

Formation of 9-chloroacetylaminominocycline: 9-aminominocycline is first reacted with chloroacetyl chloride in an acidic aqueous solution.[9] The resulting intermediate, 9-chloroacetylaminominocycline hydrochloride, is then isolated.

-

Condensation with tert-butylamine: The 9-chloroacetylaminominocycline intermediate is then dissolved in tert-butylamine, often with the addition of a catalyst like potassium iodide, and stirred for an extended period (e.g., 40 hours) to yield tigecycline.[9]

Quantitative Data for Acylation

| Parameter | Method A: Direct Acylation | Method B: Two-Step Acylation | Source(s) |

| Starting Material | 9-Aminominocycline HCl | 9-Aminominocycline | [8][9] |

| Acylating Agent(s) | N-tert-butylglycyl chloride HCl | 1. Chloroacetyl chloride2. tert-Butylamine | [1][9] |

| Solvent(s) | Water, CH₃CN/DMPU, CH₂Cl₂/DMF | 1. Acidic aqueous solution2. tert-Butylamine | [5][9][10] |

| Temperature | 0°C - 30°C | 20°C (Step 2) | [9][10][11] |

| pH Control | Adjusted to 7.2 - 8.3 for workup | pH adjusted for workup | [5][8][9] |

| Overall Yield | ~70% - 95% | Not specified | [6][10] |

Purification of Tigecycline

Crude tigecycline is sensitive to factors like pH, light, and heat, which can lead to the formation of impurities, notably the C4-epimer.[12][13] Therefore, purification is a critical step to achieve the high purity required for pharmaceutical use (>99.5%).[6]

Purification Protocol

Purification is typically achieved through a series of extraction and crystallization steps. After the acylation reaction, the pH of the aqueous layer is adjusted to a specific range (e.g., 7.2-8.3) to facilitate the extraction of tigecycline into an organic solvent like dichloromethane.[5][8][12] The combined organic layers are washed with water, dried, and the solvent is evaporated.[5][8] The resulting crude product can be further purified by crystallization or precipitation from a solvent/anti-solvent system, such as a mixture of acetone and methanol or methyl tert-butyl ether and methanol.[6][7][14] The process aims to reduce impurities, including the C4-epimer, to less than 1.0%.[12]

High-performance liquid chromatography (HPLC) is the standard analytical method used to assess the purity of the final product and quantify any impurities.[12][15][16]

References

- 1. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]

- 2. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 3. US20090099376A1 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 4. WO2022029796A1 - An improved process for the preparation of Tigecycline intermediate and process for the preparation of Tigecycline therefrom - Google Patents [patents.google.com]

- 5. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 6. CN103044281A - Preparation method of high-purity tigecycline - Google Patents [patents.google.com]

- 7. Process For The Preparation Of Tigecylcine And Its Polymorphs [quickcompany.in]

- 8. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 9. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]

- 10. CN104211617A - Preparation method of tigecycline - Google Patents [patents.google.com]

- 11. EP1888507A1 - Tigecycline and methods of preparation - Google Patents [patents.google.com]

- 12. US20080214869A1 - Processes for purification of tigecycline - Google Patents [patents.google.com]

- 13. A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2006130431A1 - Methods of purifying tigecycline - Google Patents [patents.google.com]

- 15. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

Tigecycline Hydrochloride: A Technical Guide to its Broad-Spectrum Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Tigecycline hydrochloride, the first clinically approved agent in the glycylcycline class of antibiotics, represents a significant advancement in combating multidrug-resistant (MDR) bacteria. This technical guide provides an in-depth analysis of its broad-spectrum antibacterial activity, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] Structurally a derivative of minocycline, its unique glycylamido substitution at the 9-position of the tetracycline D-ring allows it to overcome common tetracycline resistance mechanisms.[1][4]

Tigecycline binds to the 30S ribosomal subunit with an affinity approximately five times higher than that of tetracycline or minocycline.[2] This binding occurs at the A site of the ribosome, physically blocking the entry of amino-acyl tRNA molecules.[1][2] This action effectively stalls the elongation of polypeptide chains, thereby halting protein synthesis and inhibiting bacterial growth.[1][5]

A key feature of tigecycline is its ability to evade the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][4] The bulky N,N-dimethylglycylamido side chain creates steric hindrance, preventing ribosomal protection proteins from dislodging the drug from its binding site. Furthermore, this structural modification makes tigecycline a poor substrate for the Tet(A-E) efflux pumps that commonly confer resistance to older tetracyclines.[1]

However, resistance to tigecycline can emerge, primarily through the overexpression of chromosomally encoded resistance-nodulation-division (RND)-type efflux pumps, such as AcrAB-TolC in Enterobacteriaceae and AdeABC in Acinetobacter baumannii.[6][7][8]

In Vitro Antibacterial Spectrum

Tigecycline demonstrates a broad spectrum of in vitro activity against a wide array of clinically significant pathogens, including Gram-positive, Gram-negative, and anaerobic bacteria. Its potency is particularly noteworthy against multidrug-resistant organisms.

Gram-Positive Aerobes

Tigecycline is highly active against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -susceptible S. aureus (VISA/VSSA), vancomycin-resistant enterococci (Enterococcus faecalis and Enterococcus faecium), and penicillin-resistant Streptococcus pneumoniae (PRSP).[9][10]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all) | 0.12 | 0.25 |

| Methicillin-resistant S. aureus (MRSA) | 0.12 | 0.5 |

| Streptococcus pneumoniae | 0.015 | 0.03 |

| Enterococcus faecalis | 0.12 | 0.5 |

| Streptococcus pyogenes | 0.03 | 0.03 |

| Data compiled from multiple surveillance studies.[5] |

Gram-Negative Aerobes

Tigecycline exhibits potent activity against many Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and other members of the Enterobacteriaceae family, as well as Acinetobacter baumannii.[5] Notably, its activity extends to extended-spectrum β-lactamase (ESBL)-producing strains. However, tigecycline has limited activity against Pseudomonas aeruginosa, Proteus spp., and Morganella morganii.[9]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 1 |

| Enterobacter spp. | 0.25 | 1 |

| Citrobacter spp. | 0.5 | 1 |

| Acinetobacter baumannii | 0.5 | 1 |

| Data compiled from multiple surveillance studies.[5] |

Anaerobic Bacteria

Tigecycline is active against a broad range of anaerobic bacteria, including the Bacteroides fragilis group, Clostridium difficile, and Prevotella species.[7][9][11]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 0.5 - 1 | 2 - 4 |

| Prevotella spp. | ≤0.06 - 0.25 | 0.25 - 1 |

| Clostridium difficile | 0.06 | 0.25 |

| Gram-positive anaerobic cocci | ≤0.06 - 0.125 | 0.125 - 0.5 |

| Data compiled from European surveillance studies.[7][11] |

Experimental Protocols

Standardized methodologies are crucial for the accurate in vitro evaluation of tigecycline's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the reference standard for determining the MIC of tigecycline.

Protocol:

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (MHB) from a powdered stock. It is critical to use freshly prepared MHB (less than 12 hours old) for tigecycline testing, as the drug is labile to oxidation, which can lead to falsely elevated MIC values.[6]

-

Antibiotic Dilution: Prepare serial two-fold dilutions of tigecycline in the fresh MHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the test organisms.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35°C for 18-24 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.[6]

Time-Kill Curve Assay

Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, specifically whether it exhibits bactericidal or bacteriostatic activity over time.

Protocol:

-

Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in fresh MHB.

-

Assay Setup: Dilute the culture to a starting concentration of approximately 10⁶ CFU/mL in flasks containing fresh MHB with various concentrations of tigecycline (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the antibiotic.

-

Incubation and Sampling: Incubate the flasks in a shaking water bath at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates, and then count the number of viable colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each tigecycline concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is typically defined as bactericidal activity.

Post-Antibiotic Effect (PAE) Determination

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Protocol:

-

Exposure: Expose a logarithmic-phase bacterial culture (approximately 10⁸ CFU/mL) to a high concentration of tigecycline (e.g., 10x the MIC) for a short period (e.g., 1-2 hours). A control culture is handled similarly but without antibiotic exposure.

-

Antibiotic Removal: Remove the tigecycline by centrifugation and washing the bacterial pellet, followed by a significant dilution (e.g., 1:1000) in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.

-

Regrowth Monitoring: Incubate both the test and control cultures. At regular intervals, measure the bacterial density (e.g., by viable counts or spectrophotometry).

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.[12]

Tigecycline has been shown to have a prolonged post-antibiotic effect against both Gram-positive and Gram-negative pathogens.[13][14] For staphylococci and enterococci, PAEs can range from approximately 3 to 6 hours, while for Enterobacteriaceae, they are typically in the range of 1 to 2 hours.[13]

Conclusion

This compound remains a valuable therapeutic option due to its broad-spectrum activity, particularly against multidrug-resistant pathogens. Its unique mechanism of action allows it to circumvent common tetracycline resistance mechanisms, although the emergence of resistance through efflux pump overexpression necessitates ongoing surveillance. A thorough understanding of its in vitro activity, guided by standardized experimental protocols, is essential for its appropriate clinical application and for the development of future antimicrobial agents.

References

- 1. Tigecycline in vitro activity against commonly encountered multidrug-resistant gram-negative pathogens in a Middle Eastern country - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]

- 3. karger.com [karger.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. In Vitro Activity of Tigecycline against Multidrug-Resistant Acinetobacter baumannii and Selection of Tigecycline-Amikacin Synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. In Vitro Activities of Tigecycline (GAR-936) against Recently Isolated Clinical Bacteria in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of tigecycline and comparators against a European collection of anaerobes collected as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) 2010-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity and Diffusion of Tigecycline (GAR-936) in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Postantibiotic effect of tigecycline against 14 gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Postantibiotic Effect of Tigecycline against 14 Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Tigecycline Hydrochloride: A Technical Guide to its Activity Against Multidrug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline, a glycylcycline antibiotic, represents a significant tool in the clinical management of infections caused by multidrug-resistant (MDR) bacteria.[1] As a derivative of minocycline, its structural modifications allow it to overcome common tetracycline resistance mechanisms, making it effective against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2] This technical guide provides an in-depth analysis of tigecycline hydrochloride's activity against MDR bacteria, focusing on its mechanism of action, quantitative in vitro efficacy, relevant experimental protocols, and the molecular pathways of bacterial resistance.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][4] It binds to the 30S ribosomal subunit with a much higher affinity than older tetracyclines.[5][6] This binding action blocks the entry of aminoacyl-tRNA molecules into the A site of the ribosome, thereby preventing the incorporation of amino acids into elongating peptide chains and halting protein synthesis.[2][7] A key feature of tigecycline is its ability to evade the two primary mechanisms of tetracycline resistance: ribosomal protection and drug efflux.[2][8] Its bulky N-t-butylglycylamido side chain at the 9-position enhances its ribosomal binding and creates steric hindrance, which interferes with the action of ribosomal protection proteins and reduces its recognition by many common efflux pumps.[2]

References

- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 3. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Tigecycline for the treatment of multidrug-resistant (including carbapenem-resistant) Acinetobacter infections: a review of the scientific evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tigecycline for the treatment of multidrug-resistant Enterobacteriaceae: a systematic review of the evidence from microbiological and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to Tigecycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to tigecycline hydrochloride. It consolidates key quantitative data from various studies, details common experimental protocols for susceptibility testing, and illustrates the underlying mechanisms of action and resistance.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to be a significant global health threat, responsible for a substantial burden of both healthcare-associated and community-associated infections. The emergence of multidrug-resistant MRSA strains has necessitated the development of novel antimicrobial agents. Tigecycline, the first commercially available glycylcycline antibiotic, represents an important therapeutic option due to its broad spectrum of activity, which includes activity against many multidrug-resistant Gram-positive and Gram-negative bacteria. This document serves as a technical resource for professionals engaged in antimicrobial research and development, offering a detailed examination of the in vitro performance of tigecycline against MRSA.

Quantitative Susceptibility Data

The in vitro activity of tigecycline against MRSA has been extensively evaluated in numerous studies. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Resistance rates are also presented where available.

Table 1: In Vitro Susceptibility of MRSA to this compound (Various Studies)

| Study/Region | Number of MRSA Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Resistance Rate (%) | Susceptibility Criteria (Breakpoint) | Reference(s) |

| European & North American Isolates | 38 | 0.12 | 0.25 | 0.06 - 0.25 | Not specified | Not specified | |

| Netherlands (Well-defined collection) | 202 | 0.19 | 0.38 | 0.05 - 1.0 | 1.5 | > 0.5 mg/l (Resistant) | |

| Tehran, Iran | 99 | 0.19 | 0.5 | 0.064 - 0.5 | 0 | ≤ 0.5 µg/ml (Susceptible) | |

| India | 60 | 0.125 | 0.38 | Not specified | 0 | ≤ 0.5 µg/ml (Susceptible) | |

| Turkey | 60 | Not specified | 0.38 | 0.032 - 1 | 1.7 (1/60) | Not specified | |

| India | 50 | <0.125 | Not specified | ≤ 0.5 | 0 | ≤ 0.5 µg/ml (Susceptible) | |

| Multi-center Surveillance (BMD) | 1800 S. aureus (including MRSA) | 0.12 | 0.25 | Not specified | 0.4 (nonsusceptible) | Not specified | |

| Abant Izzet Baysal University, Turkey | 100 | 0.25 | 0.5 | 0.0625 - 4 | 6 (Resistant), 3 (Intermediate) | Not specified | |

| South India | 212 | Not specified | Not specified | Not specified | 0 | Not specified |

Note: Susceptibility breakpoints for tigecycline can vary between regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For Staphylococcus spp., the EUCAST breakpoint for susceptibility is ≤0.5 mg/L. The FDA also considers an MIC of ≤0.5 μg/ml as susceptible for S. aureus.

Experimental Protocols for Susceptibility Testing

Accurate determination of in vitro susceptibility is critical for both clinical diagnostics and drug development research. The most common methods employed for testing tigecycline against MRSA are broth microdilution, disk diffusion, and Etest.

Broth Microdilution

Broth microdilution is considered the gold-standard method for determining the MIC of an antimicrobial agent.

Protocol:

-

Media Preparation: Mueller-Hinton Broth (MHB) is the standard medium. It is crucial to use freshly prepared MHB (less than 12 hours old) as the potency of tigecycline can be affected by dissolved oxygen in aged media. Alternatively, aged media can be supplemented with an oxygen-reducing agent like Oxyrase to standardize the test.

-

Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final test volume.

-

Serial Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared MRSA suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of tigecycline that completely inhibits visible growth of the MRSA isolate.

Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the zone of inhibition around an antibiotic-impregnated disk.

Protocol:

-

Media Preparation: Mueller-Hinton Agar (MHA) plates are used. The agar should be poured to a uniform depth.

-

Inoculum Preparation: A suspension of the MRSA isolate is prepared and adjusted to match the turbidity of a 0.5 McFarland standard.

-

Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of the MHA plate.

-

Disk Application: A 15 µg tigecycline disk is placed on the surface of the inoculated MHA plate.

-

Incubation: The plate is incubated at 35°C for 16-18 hours in ambient air.

-

Reading Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The zone size is then interpreted as susceptible, intermediate, or resistant based on established criteria (e.g., CLSI or EUCAST guidelines). For S. aureus, a zone of inhibition of ≥19 mm is generally considered susceptible.

Etest (Epsilometer Test)

The Etest is a gradient diffusion method that provides a quantitative MIC value.

Protocol:

-

Media and Inoculation: An MHA plate is prepared and inoculated with the MRSA isolate as described for the disk diffusion method.

-

Strip Application: A plastic strip impregnated with a predefined gradient of tigecycline concentrations is placed on the agar surface.

-

Incubation: The plate is incubated under the same conditions as the disk diffusion method.

-

Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action and Resistance

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl transfer RNA (tRNA) molecules into the A site of the ribosome. This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production. Tigecycline's affinity for the ribosome is substantially higher than that of older tetracyclines, which contributes to its enhanced activity and its ability to overcome common tetracycline resistance mechanisms.

Caption: Tigecycline's mechanism of action on the bacterial ribosome.

Mechanisms of Resistance

While tigecycline was designed to evade common tetracycline resistance mechanisms like ribosomal protection and efflux, resistance in S. aureus can still emerge. The primary mechanisms identified to date involve mutations that lead to the overexpression of efflux pumps.

-

Efflux Pump Overexpression: The most well-characterized mechanism of tigecycline resistance in MRSA involves the MepA efflux pump, which is part of the MepRAB operon. Mutations in the mepR gene, which encodes a transcriptional repressor, can lead to its inactivation. This loss of repression results in the overexpression of the mepA gene, leading to increased efflux of tigecycline from the bacterial cell and consequently, reduced susceptibility.

-

Target Site Modification: While less common for tigecycline compared to older tetracyclines, mutations in the rpsJ gene, which encodes the ribosomal protein S10 (a component of the 30S subunit), have been associated with reduced tigecycline susceptibility in some bacteria. However, studies on in vitro selected tigecycline-resistant MRSA have shown that the primary pathway often involves the mep operon rather than rpsJ mutations.

Caption: Logical pathway of tigecycline resistance development in MRSA.

Experimental Workflow Visualization

The process of determining the in vitro susceptibility of an MRSA isolate to tigecycline follows a standardized workflow to ensure reproducibility and accuracy.

Caption: Standard workflow for MRSA susceptibility testing to tigecycline.

Conclusion

This compound generally demonstrates potent in vitro activity against MRSA, including strains that are resistant to other classes of antibiotics. The MIC₉₀ values are consistently low in a majority of surveillance studies, indicating a high level of susceptibility. However, the emergence of resistance, primarily through efflux pump overexpression, underscores the importance of continued surveillance and prudent use of this agent. Standardization of susceptibility testing methodologies, particularly regarding the use of fresh media for broth microdilution, is critical for obtaining accurate and reproducible results. This guide provides the foundational technical information required for researchers and drug development professionals working with tigecycline and MRSA.

Tigecycline Hydrochloride Effectiveness Against Vancomycin-Resistant Enterococci (VRE): An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vancomycin-resistant Enterococci (VRE) pose a significant challenge in clinical settings, necessitating effective therapeutic alternatives. Tigecycline, a glycylcycline antibiotic, has emerged as a viable option due to its broad-spectrum activity. This document provides a comprehensive technical overview of the efficacy of tigecycline hydrochloride against VRE, consolidating data from in vitro, in vivo, and clinical studies. It details experimental methodologies, presents quantitative data in structured tables, and utilizes visualizations to elucidate complex pathways and workflows. The aim is to furnish researchers and drug development professionals with a thorough understanding of tigecycline's role in combating VRE infections.

Mechanism of Action of Tigecycline and Resistance in VRE

Tigecycline's Mode of Action

Tigecycline is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[1][2] It is a derivative of minocycline and belongs to the glycylcycline class of antimicrobials.[1] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which effectively blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome.[2][3][4] This action prevents the incorporation of amino acid residues into elongating peptide chains, thereby halting protein synthesis and inhibiting bacterial growth.[2][3][4] Tigecycline's design allows it to overcome common tetracycline resistance mechanisms, such as ribosomal protection and efflux pumps.[2][3]

Mechanisms of Resistance to Tigecycline in Enterococci

While tigecycline is effective against many VRE isolates, resistance can emerge. The primary mechanisms of resistance in Enterobacterales include the overexpression of efflux pumps, the presence of tet genes, and modifications to outer membrane porins.[2][3] Efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) family, actively transport tigecycline out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.[2][3] In Enterococcus faecium, reduced susceptibility to tigecycline has been linked to mutations in the rpsJ gene, which encodes the S10 protein of the 30S ribosomal subunit.[5] Additionally, the upregulation of plasmid-encoded tetracycline resistance determinants, such as tet(L) and tet(M), has been shown to mediate tigecycline resistance in clinical isolates of E. faecium.[6][7]

In Vitro Efficacy of Tigecycline against VRE

Summary of Minimum Inhibitory Concentrations (MICs)

Numerous surveillance studies have demonstrated the potent in vitro activity of tigecycline against VRE. The susceptibility rates have remained high over the years.

| Study (Year) | Organism(s) | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| Santimaleeworagun W, et al. (2020)[1] | E. faecium (VRE) | 49 | 0.064 - 0.5 | 0.125 | 0.19 | 100% |

| Jean SS, et al. (2012)[8] | E. faecium & E. faecalis (VRE) | 219 | Not specified | Not specified | 0.125 | 98.6% |

| A Comparative Analysis (2020)[9] | E. faecium (VRE) | 54 | Not specified | Not specified | Not specified | 96.3% |

| A Comparative Analysis (2020)[9] | E. faecalis (VRE) | 26 | Not specified | Not specified | Not specified | 100% |

| Worldwide Surveillance Program[10] | E. faecium (VRE) | 1,294 | Not specified | Not specified | Not specified | 99.0% (at ≤0.25 µg/mL) |

| TEST - United States[11] | VRE | 926 | Not specified | 0.12 | 0.25 | Not specified |

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of VRE to tigecycline. The most commonly employed techniques are broth microdilution and E-test.

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Isolate Preparation: VRE isolates are cultured on an appropriate agar medium and incubated. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Panel Preparation: Custom microdilution panels containing serial twofold dilutions of tigecycline in cation-adjusted Mueller-Hinton broth are used.

-

Inoculation: The standardized bacterial suspension is further diluted and used to inoculate the microdilution panels.

-

Incubation: The inoculated panels are incubated at 35°C in ambient air for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of tigecycline that completely inhibits visible bacterial growth. Quality control is performed using reference strains such as Enterococcus faecalis ATCC 29212.[10]

The E-test is a gradient diffusion method that provides a quantitative MIC value.

-

Isolate Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard as described for broth microdilution.

-

Inoculation: A sterile cotton swab is dipped into the standardized suspension, and the excess fluid is removed. The swab is then used to inoculate a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

E-test Strip Application: An E-test strip, which contains a predefined gradient of tigecycline, is applied to the surface of the agar.

-

Incubation: The plate is incubated at 35°C in ambient air for 16-20 hours.

-

MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1][12]

Clinical Efficacy and Applications

Clinical Trial Data

Clinical data on the efficacy of tigecycline specifically for VRE infections are limited, as many trials group VRE with other pathogens. A Phase 3, multicenter, double-blind, randomized study provided some insights, although the number of VRE cases was small.[13]

| Study (Year) | Infection Type(s) | Comparator | Population | Clinical Cure Rate (Tigecycline) | Clinical Cure Rate (Comparator) |

| Florescu IY, et al. (Phase 3)[13] | Serious infections with MRSA or VRE | Linezolid | ME (VRE) | 100% (3 of 3) | 66.7% (2 of 3) |

| Florescu IY, et al. (Phase 3)[13] | Serious infections with MRSA or VRE | Linezolid | m-mITT (VRE) | 37.5% (3 of 8) | 66.7% (2 of 3) |

ME = Microbiologically Evaluable; m-mITT = Microbiologically Modified Intent-to-Treat

Experimental Protocols: Clinical Trials

A representative Phase 3 clinical trial evaluating tigecycline for serious infections, including those caused by VRE, followed a structured protocol.[13][14][15]

-

Study Design: A multicenter, double-blind, randomized (3:1 ratio of tigecycline to comparator) trial.[13]

-

Patient Population: Hospitalized patients aged 18 years or older with confirmed serious infections caused by VRE.[14][15]

-

Treatment Regimen: Patients received treatment for 7 to 28 days.[13]

-

Primary Efficacy Endpoint: The primary endpoint was the clinical response (cure, failure, or indeterminate) at the test-of-cure (TOC) assessment, which was conducted 12 to 37 days after the last dose of the study drug.[13][14][15]

-

Analysis Populations: Efficacy was evaluated in co-primary populations: the microbiologically evaluable (ME) and the microbiologically modified intent-to-treat (m-mITT) populations.[13]

Considerations for Specific Infection Types

The pharmacokinetic properties of tigecycline influence its efficacy in different types of infections.

-

Bacteremia: Tigecycline is generally not recommended for the treatment of bloodstream infections due to its high volume of distribution and consequently low serum concentrations.[1][16] This can lead to a higher risk of treatment failure in patients with bacteremia.[1][16]

-

Urinary Tract Infections (UTIs): The use of tigecycline for UTIs is controversial due to its limited excretion into the urine.[17][18] However, some case reports have shown favorable outcomes, suggesting it may be considered when other options are not available.[17][18][19]

-

Complicated Intra-Abdominal Infections (cIAIs) and Complicated Skin and Soft Tissue Infections (cSSTIs): Tigecycline is approved for cIAIs and cSSTIs.[4] Studies suggest that higher doses may be necessary to achieve optimal pharmacokinetic/pharmacodynamic targets for VRE in these infections.[1][12]

Pharmacokinetics and Pharmacodynamics (PK/PD) Profile

Key PK/PD Parameters

The efficacy of tigecycline is best predicted by the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[1][20] Specific targets for this parameter have been proposed for different infection types to maximize the probability of a successful clinical outcome.

| Parameter | Value / Target | Source |

| Volume of Distribution (Vd) | 7 to 17 L/kg | Barbour A, et al. (2009)[20][21] |

| Systemic Clearance | 0.2 to 0.3 L/h/kg | Barbour A, et al. (2009)[20][21] |

| Elimination Half-life (t₁/₂) | ~40 hours | Barbour A, et al. (2009)[21] |

| PK/PD Index for Efficacy | fAUC/MIC | Santimaleeworagun W, et al. (2020)[1][20] |

| fAUC₂₄/MIC Target for cSSTIs | >17.9 | Santimaleeworagun W, et al. (2020)[1][12] |

| fAUC₂₄/MIC Target for cIAIs | >6.9 | Santimaleeworagun W, et al. (2020)[1][12] |

Experimental Protocols: PK/PD Analysis

Monte Carlo simulation is a computational technique used to model the probability of different outcomes in a process that cannot easily be predicted due to the intervention of random variables. In pharmacology, it is used to predict the likelihood that a specific dosing regimen will achieve the desired PK/PD target in a patient population.

-

Population PK Model: A validated population pharmacokinetic model is used, which includes parameters such as clearance, volume of the central compartment, and volume of the peripheral compartment.[1]

-

Parameter Variability: Inter-individual variability in PK parameters is incorporated into the model.

-

Simulation: A large number of virtual subjects (e.g., 10,000) are simulated to generate a distribution of concentration-time profiles for a given tigecycline dosing regimen.[1]

-

fAUC Calculation: For each simulated subject, the free area under the curve over 24 hours (fAUC₂₄) is calculated.

-

Probability of Target Attainment (PTA): The fAUC₂₄ values are then combined with a range of MIC values to calculate the PTA, which is the percentage of simulated subjects that achieve or exceed the predefined fAUC/MIC target.[1]

-

Cumulative Fraction of Response (CFR): The PTA data is integrated with the MIC distribution of the target pathogen (VRE) to calculate the CFR, which represents the overall likelihood of success for a given dosing regimen against the specific pathogen population.[1]

Conclusion

This compound demonstrates excellent in vitro activity against a high percentage of vancomycin-resistant Enterococci isolates.[1][8][10] Its clinical utility, however, is nuanced by its pharmacokinetic profile, which makes it a strong candidate for complicated skin and soft tissue and intra-abdominal infections, but less suitable for bacteremia or urinary tract infections.[1][16][18] Understanding the specific PK/PD targets and employing appropriate dosing strategies, potentially including higher doses for certain infections, is critical for optimizing clinical outcomes.[1][12] Continued surveillance of susceptibility patterns and further clinical research are necessary to refine the role of tigecycline in the management of serious VRE infections.

References

- 1. Optimizing the Dosing Regimens of Tigecycline against Vancomycin-Resistant Enterococci in the Treatment of Intra-abdominal and Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]

- 3. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Tigecycline resistance in clinical isolates of Enterococcus faecium is mediated by an upregulation of plasmid-encoded tetracycline determinants tet(L) and tet(M) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trends in the susceptibility of clinically important resistant bacteria to tigecycline: results from the Tigecycline In Vitro Surveillance in Taiwan study, 2006 to 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1586. A Comparative Analysis of In Vitro Susceptibilities of Vancomycin-Resistant Enterococci Against Doxycycline, Minocycline, Tigecycline, Eravacycline and Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ihma.com [ihma.com]

- 11. ihma.com [ihma.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Study Evaluating Tigecycline in Selected Serious Infections Caused by Vancomycin-Resistant Enterococcus (VRE) or Methicillin-Resistant Staphylococcus Aureus (MRSA) | Clinical Research Trial Listing [centerwatch.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. droracle.ai [droracle.ai]

- 17. Role of tigecycline in the treatment of urinary tract infections: a systematic review of published case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Vancomycin-resistant enterococcal urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. e-lactancia.org [e-lactancia.org]

Tigecycline: A Technical Guide to its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline, the first clinically available glycylcycline antibiotic, represents a significant tool in the armamentarium against multidrug-resistant (MDR) bacteria. A derivative of minocycline, its structural modifications allow it to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[1] This in-depth guide explores the dual nature of tigecycline as both a bacteriostatic and, under certain conditions, a bactericidal agent. We will delve into its mechanism of action, present quantitative data on its activity, detail the experimental protocols used to define its efficacy, and visualize key pathways and workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

Tigecycline exerts its antimicrobial effect by reversibly binding to the bacterial 30S ribosomal subunit.[2] This binding event physically blocks the entry of aminoacyl-transfer RNA (tRNA) molecules into the A site of the ribosome.[3] By preventing the docking of tRNA, tigecycline effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[3] This disruption of a fundamental cellular process is the primary basis for its predominantly bacteriostatic activity, meaning it inhibits bacterial growth and replication.[1]

The addition of a glycylamido moiety at the 9-position of the minocycline core structure enhances tigecycline's binding affinity for the ribosome, making it a more potent inhibitor of protein synthesis compared to its tetracycline predecessors.[1]

Figure 1: Mechanism of Action of Tigecycline.

Quantitative Assessment of Tigecycline's Activity: MIC and MBC

The antimicrobial activity of tigecycline is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

MIC: The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

-

MBC: The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

An antibiotic is generally considered bacteriostatic if the MBC is significantly higher than the MIC (e.g., MBC/MIC ratio > 4), and bactericidal if the MBC is equal to or only slightly higher than the MIC (e.g., MBC/MIC ratio ≤ 4). For tigecycline, it is predominantly bacteriostatic, with MBC values often being substantially higher than the corresponding MICs for many bacterial species.[4][5]

Table 1: Tigecycline MIC and MBC Data for Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | MBC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA & MRSA) | 749 | 0.12 | 0.25 | - | >32xMIC | [4][5] |

| Staphylococcus aureus | 1800 | 0.12 | 0.25 | - | - | [6] |

| Coagulase-Negative Staphylococci (MS & MR) | - | - | 0.25 | - | >32xMIC | [4][5] |

| Enterococcus faecalis (VSE) | - | 0.03 | 0.12 | - | >32xMIC | [4][5] |

| Enterococcus faecalis | 93 | 0.12 | 0.5 | - | - | [6] |

| Streptococcus pyogenes | 259 | 0.03 | 0.03 | - | - | [6] |

| Streptococcus pneumoniae | 226 | 0.015 | 0.03 | - | - | [6] |

Table 2: Tigecycline MIC and MBC Data for Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | MBC90 (µg/mL) | Reference(s) |

| Escherichia coli | 749 | - | 0.25 | - | >32xMIC | [4][5] |

| Klebsiella spp. | - | - | 0.5 | - | >32xMIC | [4][5] |

| Enterobacter spp. | - | - | 1 | - | >32xMIC | [4][5] |

| Acinetobacter spp. | - | - | 2 | - | >32xMIC | [4][5] |

| Acinetobacter baumannii | 227 | 0.5 | 1 | - | - | [6] |

| Enterobacteriaceae | 1356 | 0.25-0.5 | 0.5-1 | - | - | [6] |

| Leptospira spp. (various serovars) | 16 serovars | - | - | 4-32 | 16->128 | [7] |

Experimental Protocols

Determination of MIC and MBC by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Figure 2: Workflow for MIC and MBC Determination.

Methodology:

-

Preparation of Tigecycline Dilutions: A two-fold serial dilution of tigecycline is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. It is crucial to use freshly prepared Mueller-Hinton broth (less than 12 hours old) for tigecycline susceptibility testing, as its activity can be affected by dissolved oxygen in aged media.[8][9]

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted tigecycline are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of tigecycline at which there is no visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. After incubation for 18-24 hours, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥3-log10 reduction (99.9% killing) of the initial inoculum.[10]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the antimicrobial activity of an antibiotic over time.

Methodology:

-

Preparation: Flasks containing fresh CAMHB with various concentrations of tigecycline (typically multiples of the MIC) are prepared.

-

Inoculation: The flasks are inoculated with a standardized bacterial suspension to a starting density of approximately 10^5 to 10^6 CFU/mL.

-

Sampling and Plating: The flasks are incubated in a shaking water bath at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed, serially diluted, and plated onto agar to determine the viable bacterial count (CFU/mL).[6]

-

Data Analysis: The log10 CFU/mL is plotted against time for each tigecycline concentration and a no-antibiotic control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is characterized by a prevention of growth or a <3-log10 reduction in CFU/mL.

Time-kill experiments have shown that tigecycline leads to a marked reduction in bacterial growth.[4][5]

Factors Influencing Tigecycline's Bactericidal Activity

While predominantly bacteriostatic, several factors can influence whether tigecycline exhibits bactericidal activity:

-

Bacterial Species: Tigecycline has demonstrated bactericidal activity against certain isolates of Streptococcus pneumoniae and Legionella pneumophila.

-

Test Conditions: The choice of growth medium can impact the apparent bactericidal activity of tigecycline. For instance, Iso-Sensitest broth (ISB) with 0.02% Tween 80 has been shown to more effectively demonstrate the bactericidal action of tigecycline against some clinical isolates.[8]

-

Concentration: Higher concentrations of tigecycline (multiples of the MIC) are more likely to exhibit bactericidal effects in time-kill studies.

Tigecycline and Bacterial Signaling Pathways

The primary mechanism of tigecycline is the direct inhibition of protein synthesis. However, bacterial resistance to tigecycline can be mediated by the upregulation of efflux pumps, which are often under the control of two-component signaling systems. These systems allow bacteria to sense and respond to environmental stressors, including the presence of antibiotics.